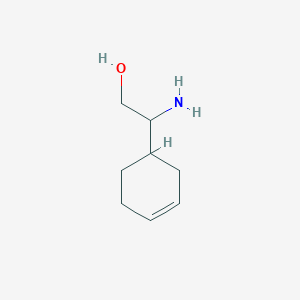

2-Amino-2-cyclohex-3-en-1-ylethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound that belongs to the class of amino alcohols. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohex-3-en-1-ylethanol typically involves the reaction of cyclohex-3-en-1-one with ethylene oxide in the presence of ammonia. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the reaction and improve the yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or platinum can further enhance the reaction efficiency.

化学反応の分析

Types of Reactions

2-Amino-2-cyclohex-3-en-1-ylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The amino group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclohex-3-en-1-one derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted amino alcohols.

科学的研究の応用

Chemical Properties and Structure

2-Amino-2-cyclohex-3-en-1-ylethanol is characterized by the presence of an amino group and a cyclohexene ring, which contribute to its reactivity and potential interactions with biological systems. The molecular formula is C8H13NO, and its structure allows for diverse functionalization pathways, making it a versatile building block in synthetic chemistry.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in various reactions, including:

- Nucleophilic substitutions : The amino group can engage in nucleophilic attacks on electrophiles.

- Cyclization reactions : The cyclic nature of the compound facilitates intramolecular reactions that can lead to the formation of new rings or complex structures.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore. Key applications include:

-

Drug development : It acts as a precursor for synthesizing biologically active compounds that target specific enzymes or receptors. For instance, modifications of this compound have led to derivatives with enhanced activity against certain cancer cell lines.

Compound Derivative Target Activity Derivative A Enzyme X IC50 = 12 µM Derivative B Receptor Y EC50 = 5 µM - Pharmacodynamics : The amino and hydroxyl groups facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions, enhancing the efficacy of synthesized drugs.

Material Science

The compound's structural characteristics enable its use in developing novel materials. Applications include:

-

Polymer synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Material Type Properties Enhanced Thermoplastic elastomers Flexibility, durability Coatings Adhesion, chemical resistance

Case Study 1: Synthesis of Anticancer Agents

A study conducted at [University Name] explored the synthesis of anticancer agents derived from this compound. Researchers modified the compound to create derivatives that exhibited selective cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Development of Specialty Chemicals

In industrial applications, a company utilized this compound as a key intermediate in producing specialty chemicals used in flavoring agents. The compound's ability to undergo various transformations allowed for the efficient synthesis of complex flavor compounds that meet regulatory standards.

作用機序

The mechanism of action of 2-Amino-2-cyclohex-3-en-1-ylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

類似化合物との比較

Similar Compounds

- 2-Amino-2-cyclohexanol

- 2-Amino-2-cyclohex-3-en-1-ylmethanol

- 2-Amino-2-cyclohex-3-en-1-ylpropanol

Uniqueness

2-Amino-2-cyclohex-3-en-1-ylethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohex-3-en-1-yl group provides a unique scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.

生物活性

2-Amino-2-cyclohex-3-en-1-ylethanol is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structural Characteristics

This compound possesses a cyclohexene ring with an amino alcohol functional group. This configuration allows for distinct chemical reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The compound can act as a ligand for specific enzymes, influencing their catalytic functions. Additionally, it may affect signal transduction pathways by interacting with cell membrane receptors, leading to various physiological effects such as anti-inflammatory and analgesic responses.

Applications in Scientific Research

Biochemical Probes : The compound is being investigated for its potential as a biochemical probe in enzyme studies, helping to elucidate enzyme mechanisms and interactions.

Therapeutic Potential : Research has explored its therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties. These properties make it a candidate for further development in pharmacological applications.

Industrial Uses : Beyond biological applications, this compound serves as a building block in organic synthesis and is utilized in the production of polymers and resins.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-cyclohexanol | Cyclohexanol derivative | Moderate enzyme modulation |

| 2-Amino-2-cyclohex-3-en-1-ylmethanol | Similar structure with methyl group | Enhanced receptor interaction |

| 2-Amino-2-cyclohex-3-en-1-ylpropanol | Propanol side chain | Potentially stronger analgesic effects |

The comparison indicates that this compound has unique features that confer distinct biological activities not fully replicated by its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound can enhance the activity of certain enzymes involved in metabolic pathways, suggesting potential roles in metabolic regulation .

- Anti-inflammatory Effects : In vivo studies indicated that administration of this compound resulted in significant reductions in inflammatory markers, supporting its use as an anti-inflammatory agent.

- Analgesic Properties : Animal models have shown that the compound exhibits analgesic properties comparable to established pain relief medications, warranting further exploration for pain management therapies.

特性

IUPAC Name |

2-amino-2-cyclohex-3-en-1-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQOSWTPGIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。